

P-1075: A Technical Guide to a Potent ATP-Sensitive Potassium Channel Opener

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Compound of Interest

Compound Name: P-1075

Cat. No.: B1678134

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Introduction

P-1075 is a potent, third-generation ATP-sensitive potassium (KATP) channel opener that was under investigation for various therapeutic applications, including alopecia, cardiac arrhythmias, and ischemic heart disease.[1] A cyanoguanidine derivative and a more potent analogue of pinacidil, **P-1075** demonstrated significant activity in preclinical and early clinical studies.[1] Although its development was discontinued by AstraZeneca and LEO Pharma around the year 2000, the compound remains a valuable tool for research into the physiological and pathological roles of KATP channels. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of **P-1075**, supported by available experimental data.

Chemical Structure and Physicochemical Properties

P-1075, chemically known as N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinyl-guanidine, is a small molecule with the molecular formula C₁₂H₁₇N₅. [2] Its structure is characterized by a central guanidine core substituted with a cyano group, a tert-pentyl group, and a pyridinyl moiety. The SMILES representation of **P-1075** is CCC(C)(C)N=C(NC#N)NC1=CC=CN=C1.

Table 1: Physicochemical Properties of **P-1075**

Property	Value	Reference
CAS Number	60559-98-0	[2]
Molecular Formula	C12H17N5	[2]
Molecular Weight	231.3 g/mol	[2]
Melting Point	186-187 °C	
Boiling Point (Predicted)	347.6 ± 34.0 °C	
Density (Predicted)	1.07 ± 0.1 g/cm ³	
pKa (Predicted)	4.74 ± 0.11	
Solubility	Soluble to 50 mM in ethanolSoluble to 100 mM in DMSO250 mg/mL (1080.85 mM) in DMSO (with sonication)	

Biological Properties and In Vitro Activity

P-1075 is a potent activator of ATP-sensitive potassium (KATP) channels, which are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel determines its tissue localization and pharmacological properties.

P-1075 exhibits high affinity for the SUR2 subunit, making it particularly active in tissues where this subunit is predominantly expressed, such as vascular smooth muscle, cardiac muscle, and hair follicles.[1]

Table 2: In Vitro Biological Activity of **P-1075**

Parameter	Value	Assay Details	Reference
EC50 for SUR2B-Kir6.2 channel activation	45 nM	Thallium-flux assay	
EC50 for relaxation of rat aorta	7.5 nM	Not specified	
Kd for SUR2A	17 nM	Radioligand binding assay	
Kd for SUR2B	3 nM	Radioligand binding assay	
IC50 for SUR2 (radioligand binding)	9-46 nM	Radioligand binding assay	[2]
IC50 for SUR1 (radioligand binding)	1.02 mM	Radioligand binding assay	[2]
EC50 for mitoKATP channel opening	60-90 nM	Reconstituted liposome assay	

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **P-1075** is the opening of KATP channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to the relaxation of smooth muscle cells and modulation of cellular activity in other tissues.

Cardioprotective Effects

In the context of ischemic heart disease, **P-1075** has been shown to exert cardioprotective effects by opening mitochondrial KATP (mitoKATP) channels. This action triggers a signaling cascade involving the generation of reactive oxygen species (ROS), which paradoxically acts as a protective signal in the preconditioning response, ultimately reducing infarct size.

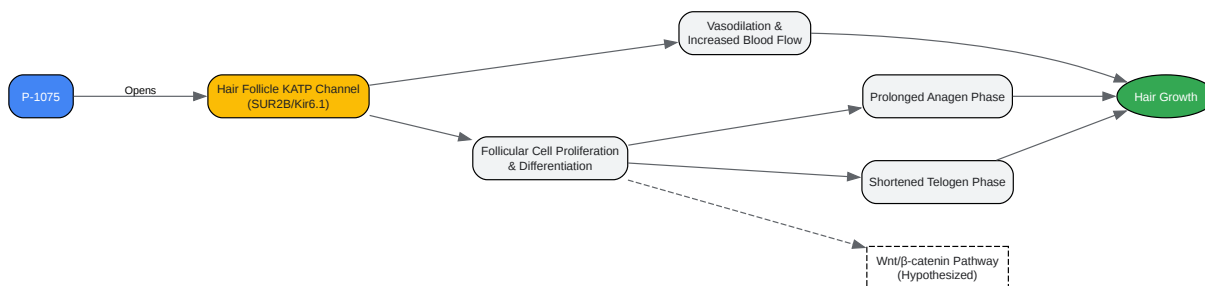


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Caption: Cardioprotective signaling pathway of **P-1075**.

Hair Growth Stimulation

The stimulatory effect of **P-1075** on hair growth is also mediated by the opening of KATP channels located in the hair follicle dermal papilla and outer root sheath cells. This leads to increased blood flow to the follicle and may directly stimulate follicular cell proliferation and differentiation, prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle. While the precise downstream signaling is not fully elucidated, it is hypothesized to involve key hair growth pathways such as Wnt/ β -catenin.

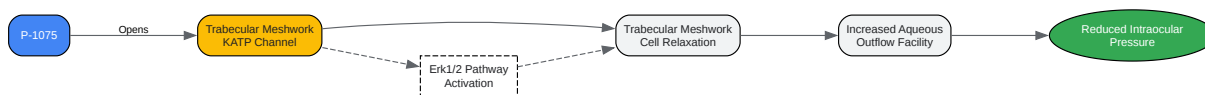


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Caption: Proposed signaling pathway for **P-1075** in hair growth stimulation.

Intraocular Pressure Reduction

P-1075 has been shown to increase the outflow facility of aqueous humor in the eye, thereby reducing intraocular pressure (IOP). This effect is mediated by the opening of KATP channels in the trabecular meshwork, leading to relaxation of the trabecular meshwork cells and increased permeability. The Erk1/2 signaling pathway has been implicated as a downstream effector of KATP channel opening in this tissue.



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References

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